molecular formula C21H23N5O3S B2924075 N-(2,5-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921539-65-3

N-(2,5-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Número de catálogo: B2924075
Número CAS: 921539-65-3
Peso molecular: 425.51
Clave InChI: PIRZEMIUWNXGSL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a thioacetamide derivative featuring a complex heterocyclic core. Its structure comprises:

  • A 6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole ring system substituted at the 7-position with a p-tolyl group (4-methylphenyl).
  • A thioether linkage connecting the triazole core to an acetamide moiety.
  • The acetamide nitrogen is further substituted with a 2,5-dimethoxyphenyl group, introducing electron-donating methoxy substituents at the 2- and 5-positions of the aromatic ring.

Propiedades

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-14-4-6-15(7-5-14)25-10-11-26-20(25)23-24-21(26)30-13-19(27)22-17-12-16(28-2)8-9-18(17)29-3/h4-9,12H,10-11,13H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRZEMIUWNXGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2,5-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a complex organic compound with potential biological activities. This article explores its structural characteristics, synthesis, and biological effects based on available research findings.

Structural Characteristics

The compound features a unique structure that includes:

  • Dimethoxyphenyl moiety
  • Imidazo[2,1-c][1,2,4]triazole ring
  • Thioacetamide group

The molecular formula is C21H23N5O3SC_{21}H_{23}N_{5}O_{3}S with a molecular weight of approximately 425.5 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include nucleophilic substitutions and electrophilic reactions due to the presence of functional groups in its structure. The thioacetamide group is particularly noteworthy for its reactivity in forming derivatives that could exhibit enhanced biological activity .

Anticancer Potential

Preliminary studies indicate that N-(2,5-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide may exhibit anticancer properties. Similar compounds within the imidazole and triazole families have shown promising results against various cancer cell lines. For instance:

  • Cell Viability Assays : Compounds with similar structures have demonstrated IC50 values indicative of significant cytotoxicity against cancer cell lines such as MCF-7 and NCI-H460 .
CompoundCell LineIC50 (µM)
Example AMCF-70.39
Example BNCI-H4600.46

Antimicrobial Activity

Research suggests that derivatives of imidazole and related compounds possess antimicrobial properties. The compound's structural features may allow it to interact effectively with bacterial targets:

  • Mechanisms : Potential mechanisms include disruption of cell membrane integrity and interference with metabolic pathways .

Case Studies

  • Study on Imidazole Derivatives : A study demonstrated that imidazole derivatives can inhibit protein synthesis in certain bacterial strains. The structural similarity to N-(2,5-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide suggests it may exhibit similar activity .
  • Anticancer Screening : Another investigation assessed various pyrazole-based compounds for their anticancer efficacy against multiple cell lines. The findings indicated a strong correlation between structural modifications and biological activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound shares structural homology with derivatives bearing the imidazo[2,1-c][1,2,4]triazole core and thioacetamide linkages. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Imidazo-Triazol Substituent Acetamide Substituent Key Features Reference
N-(2,5-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide (Target) p-Tolyl (4-methylphenyl) 2,5-Dimethoxyphenyl - Moderate lipophilicity (methyl group)
- Enhanced solubility (methoxy groups)
N/A
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide 4-Methoxyphenyl 5-(Ethylthio)-1,3,4-thiadiazol-2-yl - Increased metabolic stability (thiadiazole)
- Higher lipophilicity (ethylthio group)
2-((7-(4-Methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide 4-Methoxyphenyl 3-(Trifluoromethyl)phenyl - Electron-withdrawing CF₃ group
- Enhanced metabolic resistance

Structural and Functional Analysis

Imidazo-Triazol Substituent Variations Target vs. and : The target’s p-tolyl group (4-methylphenyl) is less polar than the 4-methoxyphenyl substituent in and . Electron Effects: The 4-methoxyphenyl group ( and ) introduces electron-donating properties, which could enhance binding interactions with polar residues in biological targets, whereas the p-tolyl group (target) offers steric bulk without significant electronic modulation.

Acetamide Substituent Variations Target’s 2,5-Dimethoxyphenyl: The dual methoxy groups likely improve aqueous solubility compared to the 3-trifluoromethylphenyl () or thiadiazole-ethylthio () groups. However, steric hindrance from the 2-methoxy group may reduce binding affinity in some contexts. ’s Thiadiazole-Ethylthio: The 1,3,4-thiadiazole ring is associated with metabolic stability due to its resistance to oxidative degradation. The ethylthio group further enhances lipophilicity, favoring blood-brain barrier penetration . This group also confers high metabolic resistance, extending half-life .

Pharmacological Implications
While biological data are unavailable in the provided evidence, structural trends suggest:

  • The target compound may exhibit balanced solubility and moderate lipophilicity, suitable for oral bioavailability.
  • ’s compound could prioritize CNS activity due to its thiadiazole-driven lipophilicity.
  • ’s compound might excel in environments requiring prolonged stability (e.g., prolonged receptor antagonism).

Q & A

Q. What are the standard synthetic protocols for preparing this compound and its derivatives?

The synthesis typically involves copper-catalyzed 1,3-dipolar cycloaddition (click chemistry) between azides and alkynes. For example, a mixture of substituted azides (e.g., 2-azido-N-phenylacetamide derivatives) and alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) is stirred in a solvent system like tert-BuOH-H₂O (3:1) with Cu(OAc)₂ (10 mol%) at room temperature for 6–8 hours. Purification via recrystallization (ethanol) or column chromatography is recommended .

Q. How can spectroscopic techniques confirm the structure of the compound?

  • IR spectroscopy : Look for characteristic peaks such as C=O (1670–1680 cm⁻¹), C–S (1250–1300 cm⁻¹), and aromatic C=C (1580–1600 cm⁻¹) .
  • NMR : Key signals include aromatic protons (δ 7.2–8.4 ppm), methyl/methoxy groups (δ 2.3–3.8 ppm), and acetamide NH (δ ~10.8 ppm). For example, in a related compound, the triazole proton appears at δ 8.36 ppm .

Q. What purification methods are effective for isolating the target compound?

Recrystallization (ethanol) is commonly used for crude products, while column chromatography with hexane/ethyl acetate gradients resolves impurities. TLC (hexane:EtOAc, 8:2) monitors reaction progress .

Advanced Research Questions

Q. How can reaction yields be optimized for imidazo-triazole derivatives?

  • Catalyst screening : Test Cu(I) vs. Cu(II) catalysts (e.g., CuSO₄·5H₂O vs. Cu(OAc)₂) at 5–20 mol% .
  • Solvent optimization : Compare polar aprotic (DMF, DMSO) vs. mixed aqueous systems. Evidence shows tert-BuOH-H₂O improves regioselectivity .
  • Temperature : Microwave-assisted synthesis may reduce reaction time from hours to minutes while maintaining yield .

Q. How do substituents on the aromatic rings influence biological activity?

Structure-activity relationship (SAR) studies suggest:

  • Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance cytotoxicity by increasing electrophilicity. For example, a nitro-substituted derivative showed IC₅₀ = 12 µM against cancer cells .
  • Methoxy groups improve solubility but may reduce membrane permeability .

Q. How can computational methods predict reactivity and binding modes?

  • DFT calculations : Analyze molecular electrostatic potential (MESP) to identify nucleophilic/electrophilic sites. HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity .
  • Molecular docking : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. A related acetamide derivative showed a binding energy of −9.2 kcal/mol to the ATP-binding site of EGFR .

Q. How to resolve contradictory spectral data (e.g., unexpected NMR shifts)?

  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations. For example, NOESY can confirm spatial proximity of imidazo-triazole and p-tolyl groups .
  • X-ray crystallography : Resolve stereochemical ambiguities in the 6,7-dihydroimidazo-triazole moiety. highlights the use of X-ray to determine bond lengths and angles in similar fused-ring systems .

Q. What strategies validate the compound’s stability under physiological conditions?

  • pH stability assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.
  • Metabolic stability : Use liver microsomes to assess susceptibility to cytochrome P450 enzymes. A related triazole-acetamide showed a half-life of >60 minutes in human microsomes .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across studies?

  • Assay variability : Compare cytotoxicity protocols (e.g., MTT vs. resazurin assays). For instance, IC₅₀ values for a nitro-substituted analog ranged from 12–25 µM depending on cell line .
  • Impurity profiling : Use HPLC-MS to rule out byproducts (e.g., unreacted azides) that may skew activity data .

Q. Why do computational binding scores conflict with experimental IC₅₀ values?

  • Solvent effects : Docking simulations often neglect solvation. Adjust parameters using explicit water models (e.g., TIP3P) .
  • Protein flexibility : Molecular dynamics (MD) simulations (100 ns) account for receptor conformational changes .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueCharacteristic FeaturesReference
¹H NMR Triazole proton: δ 8.36 ppm; Acetamide NH: δ 10.8 ppm
¹³C NMR C=O: δ 165.0 ppm; Aromatic carbons: δ 120–142 ppm
IR C=O stretch: 1671 cm⁻¹; C–S stretch: 1254 cm⁻¹
HRMS [M+H]⁺: 404.1348 (calculated 404.1359 for C₂₁H₁₈N₅O₄)

Q. Table 2. Optimization of Click Chemistry Conditions

ParameterOptimal ConditionYield RangeReference
CatalystCu(OAc)₂ (10 mol%)61–84%
Solventtert-BuOH:H₂O (3:1)70–85%
Reaction Time6–8 hours65–80%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.